1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, Mixture of diastereomers is a chemical compound with the molecular formula C10H18N2O.ClH . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, can be achieved through a cascade reaction of N-substituted piperidines . This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride can be represented by the InChI code: 1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13;/h8-9H,1-7,11H2;1H . This code provides a unique representation of the compound’s molecular structure.Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride involves the conversion of a cyclohexanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Pyrrolidine" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium borohydride to form 3-aminocyclohexanol.", "Step 2: 3-aminocyclohexanol is then reacted with pyrrolidine to form 1-(3-aminocyclohexyl)pyrrolidin-2-one.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product, which is a mixture of diastereomers." ] } | |
2445254-70-4 | |
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.